molecular formula C11H13NO B12967849 (1,7-Dimethyl-1H-indol-3-yl)methanol

(1,7-Dimethyl-1H-indol-3-yl)methanol

Cat. No.: B12967849
M. Wt: 175.23 g/mol
InChI Key: ODAKCTALIIAAAU-UHFFFAOYSA-N
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Description

(1,7-Dimethyl-1H-indol-3-yl)methanol is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,7-Dimethyl-1H-indol-3-yl)methanol typically involves the reaction of 1,7-dimethylindole with formaldehyde under acidic conditions. The reaction proceeds through electrophilic substitution at the 3-position of the indole ring, followed by reduction to yield the desired alcohol.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding aldehyde or ketone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, such as bromine or chlorine, are often used for substitution reactions.

Major Products Formed: The major products formed from these reactions include substituted indoles, aldehydes, ketones, and various reduced derivatives.

Scientific Research Applications

(1,7-Dimethyl-1H-indol-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1,7-Dimethyl-1H-indol-3-yl)methanol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Uniqueness: (1,7-Dimethyl-1H-indol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups at positions 1 and 7 of the indole ring differentiate it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(1,7-dimethylindol-3-yl)methanol

InChI

InChI=1S/C11H13NO/c1-8-4-3-5-10-9(7-13)6-12(2)11(8)10/h3-6,13H,7H2,1-2H3

InChI Key

ODAKCTALIIAAAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2C)CO

Origin of Product

United States

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